molecular formula C5H3ClFNO2S B584949 5-Fluoropyridine-3-sulfonyl chloride CAS No. 1060802-49-4

5-Fluoropyridine-3-sulfonyl chloride

Cat. No.: B584949
CAS No.: 1060802-49-4
M. Wt: 195.592
InChI Key: FSAMEVYXVKKALC-UHFFFAOYSA-N
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Description

5-Fluoropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H3ClFNO2S It is a derivative of pyridine, where the pyridine ring is substituted with a fluorine atom at the 5-position and a sulfonyl chloride group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoropyridine-3-sulfonyl chloride typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient reactors, precise control of reaction conditions, and effective purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form corresponding sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

    Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) are used to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example:

  • Reaction with amines forms sulfonamide derivatives.
  • Reaction with alcohols forms sulfonate ester derivatives.
  • Reaction with thiols forms sulfonothioate derivatives.

Scientific Research Applications

5-Fluoropyridine-3-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the modification of biomolecules for studying biological processes.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and anti-inflammatory properties.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations where the sulfonyl chloride group is replaced by other functional groups. The fluorine atom on the pyridine ring also influences the compound’s reactivity by withdrawing electron density from the ring, making it less nucleophilic and more stable under certain conditions .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoropyridine-2-sulfonyl chloride
  • 5-Fluoropyridine-4-sulfonyl chloride
  • 3-Fluoropyridine-2-sulfonyl chloride

Uniqueness

5-Fluoropyridine-3-sulfonyl chloride is unique due to the specific positioning of the fluorine and sulfonyl chloride groups on the pyridine ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to other fluoropyridine sulfonyl chlorides, the 3-position substitution provides distinct electronic and steric properties, making it suitable for specific synthetic applications .

Biological Activity

5-Fluoropyridine-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (C5_5H3_3ClFNO2_2S) features a pyridine ring substituted with a fluorine atom and a sulfonyl chloride group. The presence of these functional groups contributes to its reactivity and biological activity. The sulfonyl chloride moiety is particularly notable for its ability to form covalent bonds with nucleophilic sites in proteins, which can lead to various biological effects .

The biological activity of this compound primarily stems from its reactivity as a sulfonyl chloride. This compound can interact with nucleophilic amino acids in proteins, leading to the inhibition of specific enzymes or pathways. For instance, sulfonyl chlorides are known to inhibit carbonic anhydrases and other sulfonamide-sensitive enzymes, which can be pivotal in treating conditions like peptic ulcers or certain cancers .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In studies involving L1210 mouse leukemia cells, this compound demonstrated significant inhibition of cell proliferation, with IC50_{50} values in the nanomolar range. This suggests that the compound may interfere with cellular processes critical for cancer cell survival and proliferation .

Case Studies and Research Findings

  • Anticancer Activity : A series of experiments were conducted where this compound was tested against L1210 cells. The results indicated potent inhibition of cell growth, supporting its potential as an anticancer agent .
  • Mechanistic Studies : Investigations into the mechanism revealed that the compound's activity could be attributed to its ability to form covalent bonds with target proteins, altering their function and leading to apoptosis in cancer cells .
  • Comparative Studies : When compared to similar compounds, such as other pyridine derivatives, this compound exhibited enhanced potency against certain bacterial strains and cancer cell lines, highlighting its unique position in drug development .

Data Table: Summary of Biological Activities

Activity Type Target IC50_{50} Value Notes
AntimicrobialVarious bacteriaNot specifiedEffective against multiple strains
AnticancerL1210 mouse leukemiaNanomolar rangeSignificant inhibition of cell proliferation
Enzyme InhibitionCarbonic anhydrasesNot specifiedPotential use in treating peptic ulcers

Properties

IUPAC Name

5-fluoropyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO2S/c6-11(9,10)5-1-4(7)2-8-3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAMEVYXVKKALC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060802-49-4
Record name 5-fluoropyridine-3-sulfonyl chloride
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